molecular formula C18H22N2O3S2 B2582075 2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide CAS No. 1171464-91-7

2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B2582075
CAS No.: 1171464-91-7
M. Wt: 378.51
InChI Key: PXAYIVBFMFMUSA-UHFFFAOYSA-N
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Description

2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group and a methylpropane-sulfonamide side chain. This compound’s structural complexity arises from the fusion of aromatic (thiophene), heterocyclic (tetrahydroquinoline), and sulfonamide moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name

2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13(2)12-25(22,23)19-15-7-8-16-14(11-15)5-3-9-20(16)18(21)17-6-4-10-24-17/h4,6-8,10-11,13,19H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAYIVBFMFMUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Biological Applications

Research has indicated several potential applications for this compound based on its structural characteristics:

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have shown that derivatives containing thiophene and tetrahydroquinoline structures exhibit significant antibacterial and antifungal activities. For instance, compounds with similar frameworks have been evaluated against various pathogens, demonstrating promising results in inhibiting bacterial growth .

Anticancer Potential

Recent investigations into heterocyclic compounds have highlighted their potential as anticancer agents. The incorporation of thiophene and tetrahydroquinoline has been linked to enhanced cytotoxicity against cancer cell lines. Preliminary data suggest that this compound may interfere with cellular proliferation pathways, making it a candidate for further anticancer studies .

Neurological Applications

Compounds containing tetrahydroquinoline structures have shown neuroprotective effects in preclinical models. Research suggests that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, indicating potential use in treating neurodegenerative diseases .

Case Studies

Several case studies have reported on the biological evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
Thieno[2,3-b]thiophene DerivativeAntimicrobialEffective against Gram-positive bacteria
Tetrahydroquinoline AnalogAnticancerInhibitory effects on cancer cell lines
Sulfonamide VariantNeuroprotectiveReduced oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several thiophene- and sulfonamide-containing derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Structural Differences vs. Target Compound Reported Applications/Properties
Target : 2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide Thiophene-2-carbonyl, tetrahydroquinoline, sulfonamide Reference compound Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
Analog a : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, propanol Lacks sulfonamide and tetrahydroquinoline; simpler backbone Intermediate in antipsychotic drug synthesis
Analog b : 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalene, thiophene, methylamino Replaces tetrahydroquinoline with naphthalene; no sulfonamide Potential serotonergic activity
Analog e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene-3-yl, naphthalene-1-yloxy Thiophene-3 substitution vs. 2-carbonyl; amine vs. sulfonamide Beta-blocker analog with adrenergic modulation

Key Observations:

Thiophene Position and Substitution : The target compound’s thiophene-2-carbonyl group distinguishes it from analogs with thiophene-3 substitutions (e.g., Analog e). The carbonyl group may enhance electrophilicity, influencing binding to target proteins .

Sulfonamide vs. Amine: The sulfonamide group in the target compound contrasts with the amine or methylamino groups in analogs (e.g., a, b, e). Sulfonamides are known for their role in inhibiting enzymes like carbonic anhydrase, suggesting a divergent mechanism of action compared to amine-containing analogs .

Research Findings and Challenges

  • Synthetic Complexity : The integration of multiple functional groups (e.g., sulfonamide, thiophene-carbonyl) introduces challenges in regioselectivity and purity. USP guidelines for related compounds (e.g., Analog a, b) emphasize strict control over impurities such as fluoronaphthalene derivatives, suggesting similar rigor is required for the target compound’s synthesis .
  • Biological Data Gaps: Unlike well-studied analogs (e.g., beta-blockers or antipsychotic intermediates), the target compound lacks published pharmacological data.

Biological Activity

Structural Overview

The molecular structure of the compound can be broken down as follows:

  • Tetrahydroquinoline Moiety : Known for various biological activities including anticonvulsant and anticancer effects.
  • Thiophene Carbonyl Group : Often associated with enhanced biological interactions.
  • Sulfonamide Functional Group : Commonly found in drugs due to its antibacterial properties.

Potential Biological Activities

Research on related compounds indicates that the tetrahydroquinoline derivatives exhibit a range of biological activities:

  • Anticancer Activity : Compounds similar to tetrahydroquinoline derivatives have shown significant activity against various cancer cell lines. For instance, studies have demonstrated that certain tetrahydroquinoline-based compounds inhibit the proliferation of human tumor cells such as HeLa and HT-29 .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Related compounds have exhibited antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans .
  • Neurological Effects : Some tetrahydroquinoline derivatives are implicated in neuroprotective roles and may modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

The exact mechanism of action for 2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation, which could translate to therapeutic benefits in diseases characterized by these processes .
  • Receptor Modulation : The potential for selective binding to receptors involved in pain and inflammation pathways suggests that this compound could serve as a modulator in these biological systems .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar molecules:

Compound NameStructural FeaturesBiological Activity
5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamideThiophene ring + TetrahydroquinolineTRPM8 antagonist; pain management
6-Ethyl-5-[1-(3-methoxypropyl)-2-phenyl-tetrahydroquinolin]pyrimidineTetrahydroquinoline moietyTargets renin; potential antihypertensive
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin]benzene-1-sulfonamideMultiple substituents on tetrahydroquinolineAnticancer properties; diverse interactions

Case Studies

While specific case studies on the target compound are scarce, research on related tetrahydroquinoline derivatives provides valuable insights:

  • A study published in Medicinal Chemistry Perspectives highlighted various tetrahydroquinoline analogs demonstrating significant anticancer activity across multiple human cancer cell lines. The incorporation of specific substituents was shown to enhance efficacy .
  • Another investigation into sulfonamide derivatives revealed their effectiveness against bacterial strains and their role in inhibiting bacterial growth through enzyme inhibition mechanisms .

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